molecular formula C25H23FN4O2 B10936852 6-cyclopropyl-N-[4-(4-fluorophenoxy)benzyl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-[4-(4-fluorophenoxy)benzyl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10936852
M. Wt: 430.5 g/mol
InChI Key: HLYHFNMRSYGOCH-UHFFFAOYSA-N
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Description

6-cyclopropyl-N-[4-(4-fluorophenoxy)benzyl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a cyclopropyl group, a fluorophenoxybenzyl moiety, and a pyrazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-N-[4-(4-fluorophenoxy)benzyl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, including the formation of the pyrazolopyridine core and the subsequent functionalization of the molecule. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-N-[4-(4-fluorophenoxy)benzyl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles (e.g., halides, amines), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-cyclopropyl-N-[4-(4-fluorophenoxy)benzyl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-cyclopropyl-N-[4-(4-fluorophenoxy)benzyl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The pyrazolopyridine core is known to interact with kinase enzymes, inhibiting their activity by binding to the ATP-binding site . This inhibition can disrupt various cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-cyclopropyl-N-[4-(4-fluorophenoxy)benzyl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical properties and potential applications. Its ability to interact with kinase enzymes and other molecular targets sets it apart from other similar compounds.

Properties

Molecular Formula

C25H23FN4O2

Molecular Weight

430.5 g/mol

IUPAC Name

6-cyclopropyl-N-[[4-(4-fluorophenoxy)phenyl]methyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C25H23FN4O2/c1-15-23-21(13-22(17-5-6-17)28-24(23)30(2)29-15)25(31)27-14-16-3-9-19(10-4-16)32-20-11-7-18(26)8-12-20/h3-4,7-13,17H,5-6,14H2,1-2H3,(H,27,31)

InChI Key

HLYHFNMRSYGOCH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NCC4=CC=C(C=C4)OC5=CC=C(C=C5)F)C

Origin of Product

United States

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